molecular formula C15H12N4O2S B2478615 6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide CAS No. 2034634-68-7

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide

Cat. No. B2478615
CAS RN: 2034634-68-7
M. Wt: 312.35
InChI Key: HAYNZAOHJSATHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a small molecule compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives and has been shown to possess various biological activities.

Scientific Research Applications

Synthesis and Biological Evaluation

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide is a compound of interest in the synthesis of various novel heterocyclic compounds. Researchers have developed methods for synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone. These compounds have been evaluated for their potential as anti-inflammatory and analgesic agents, showing significant COX-2 selectivity and anti-inflammatory activity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Studies on derivatives of the compound have shown promising antimicrobial activities. For instance, derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant activity against strains of Proteus vulgaris and Pseudomonas aeruginosa, even outperforming reference drugs like streptomycin and metronidazole against Bacillus subtilis and Candida albicans (Kolisnyk, Vlasov, Kovalenko, Osolodchenko, & Chernykh, 2015).

Anticancer and Anti-Lipoxygenase Agents

Pyrazolopyrimidines derivatives, synthesized from carboxamide, have been explored for their anticancer and anti-5-lipoxygenase activities. Some compounds exhibited cytotoxicity against HCT-116 and MCF-7 cancer cell lines and showed potential as 5-lipoxygenase inhibitors, indicating the versatility of pyrimidine derivatives in developing therapeutic agents (Rahmouni et al., 2016).

Marine-Sourced Natural Product Synthesis

Efficient synthesis methods for marine-sourced natural products featuring pyrimidinyl benzamides have been introduced, underlining the significance of natural compounds in drug development. Challenges in the synthesis process highlight the complexity and potential of natural product chemistry in pharmaceutical research (Joshi & Dodge, 2021).

Antioxidant Activity

Fused heterocyclic compounds derived from tetrahydropyrimidine derivatives, including thiazolopyrimidines and other related compounds, have been synthesized and evaluated for their antioxidant activities. This research expands the application of pyrimidine derivatives into the field of oxidative stress management and therapeutic interventions for diseases caused by free radicals (Salem, Farhat, Errayes, & Madkour, 2015).

properties

IUPAC Name

6-phenylmethoxy-N-(1,3-thiazol-2-yl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-14(19-15-16-6-7-22-15)12-8-13(18-10-17-12)21-9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYNZAOHJSATHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=NC(=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(benzyloxy)-N-(thiazol-2-yl)pyrimidine-4-carboxamide

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